(+-)-Propyl 2-(4-(4-chlorobenzyl)phenoxy)-2-methylbutyrate
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Overview
Description
Propyl 2-[4-[(4-chlorophenyl)methyl]phenoxy]-2-methylbutanoate is an organic compound with the molecular formula C21H25ClO3 It is characterized by the presence of a chlorophenyl group and a phenoxy group attached to a butanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propyl 2-[4-[(4-chlorophenyl)methyl]phenoxy]-2-methylbutanoate typically involves the esterification of 2-methylbutanoic acid with propanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete conversion. The intermediate product is then reacted with 4-[(4-chlorophenyl)methyl]phenol in the presence of a base, such as sodium hydroxide, to form the final compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Propyl 2-[4-[(4-chlorophenyl)methyl]phenoxy]-2-methylbutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like hydroxide, amine, or thiol groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydroxide (NaOH), ammonia (NH3), thiols (R-SH)
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Hydroxylated, aminated, or thiolated derivatives
Scientific Research Applications
Propyl 2-[4-[(4-chlorophenyl)methyl]phenoxy]-2-methylbutanoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of propyl 2-[4-[(4-chlorophenyl)methyl]phenoxy]-2-methylbutanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with a similar phenoxy structure.
2-Methyl-4-chlorophenoxyacetic acid (MCPA): Another herbicide with structural similarities.
Uniqueness
Propyl 2-[4-[(4-chlorophenyl)methyl]phenoxy]-2-methylbutanoate is unique due to its specific ester and chlorophenyl groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
71548-92-0 |
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Molecular Formula |
C21H25ClO3 |
Molecular Weight |
360.9 g/mol |
IUPAC Name |
propyl 2-[4-[(4-chlorophenyl)methyl]phenoxy]-2-methylbutanoate |
InChI |
InChI=1S/C21H25ClO3/c1-4-14-24-20(23)21(3,5-2)25-19-12-8-17(9-13-19)15-16-6-10-18(22)11-7-16/h6-13H,4-5,14-15H2,1-3H3 |
InChI Key |
UDFXHGHZSZRKLJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)C(C)(CC)OC1=CC=C(C=C1)CC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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